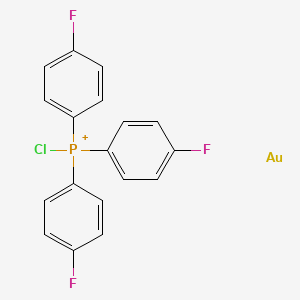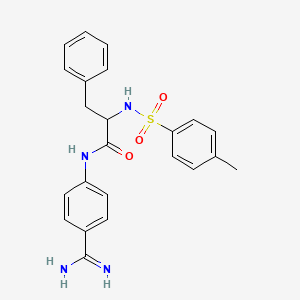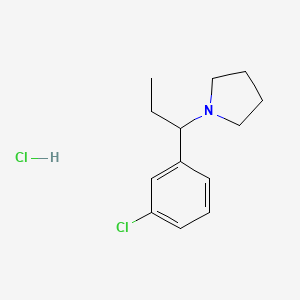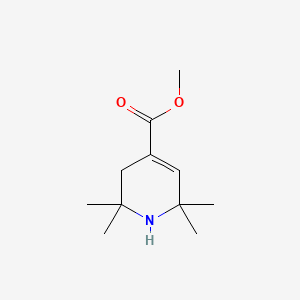
L-Alanine, N-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-(triphenylmethyl)-, also known as (S)-2-(tritylamino)propanoic acid, is a derivative of the amino acid L-Alanine. This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the alanine molecule. The molecular formula of L-Alanine, N-(triphenylmethyl)- is C22H21NO2, and it has a molecular weight of 331.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Alanine, N-(triphenylmethyl)- can be synthesized through the reaction of L-Alanine with triphenylmethyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The trityl group serves as a protective group for the amino functionality during peptide synthesis .
Industrial Production Methods
Industrial production of L-Alanine, N-(triphenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trityl group, regenerating the free amine.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents are employed to remove the trityl group.
Major Products Formed
The major products formed from these reactions include deprotected L-Alanine, various substituted derivatives, and oxidized forms of the compound .
Aplicaciones Científicas De Investigación
L-Alanine, N-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protective group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials
Mecanismo De Acción
The mechanism of action of L-Alanine, N-(triphenylmethyl)- involves its role as a protective group in peptide synthesis. The trityl group protects the amino functionality from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the trityl group can be removed under mild acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds
N-α-Trityl-L-alanine: Another trityl-protected amino acid with similar properties.
N-Trityl-glycine: A trityl-protected glycine derivative.
N-Trityl-serine: A trityl-protected serine derivative.
Uniqueness
L-Alanine, N-(triphenylmethyl)- is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. The trityl group is easily removable under mild conditions, making it a preferred choice for protecting amino functionalities .
Propiedades
Número CAS |
80514-64-3 |
|---|---|
Fórmula molecular |
C22H21NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(2S)-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C22H21NO2/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,24,25)/t17-/m0/s1 |
Clave InChI |
DWQQRTJQHUWCPX-KRWDZBQOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)












